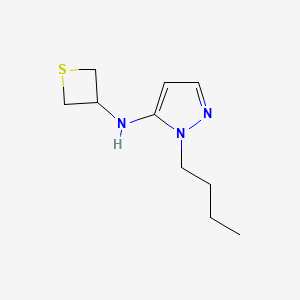
3-(4-Methylphenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol with a phenyl group substituted at the third carbon of the butan-2-ol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(4-Methylphenyl)butan-2-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (such as 4-methylbenzaldehyde) to form the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyl)butan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-(4-Methylphenyl)butan-2-one (ketone) or 3-(4-Methylphenyl)butanoic acid (carboxylic acid).
Reduction: 3-(4-Methylphenyl)butane.
Substitution: 3-(4-Methylphenyl)butan-2-yl chloride.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)butan-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-phenylbutan-2-ol
- 3-Methyl-3-phenylbutan-2-ol
- 4-Methyl-2-phenylbutan-2-ol
Uniqueness
3-(4-Methylphenyl)butan-2-ol is unique due to the presence of a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects .
Eigenschaften
Molekularformel |
C11H16O |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
3-(4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,9-10,12H,1-3H3 |
InChI-Schlüssel |
BONMWTYWAIWNKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


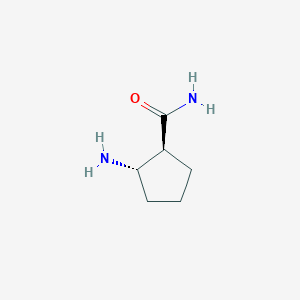
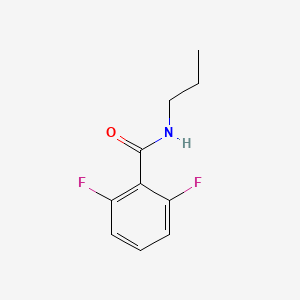
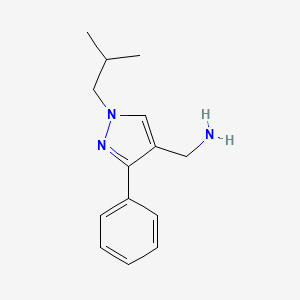

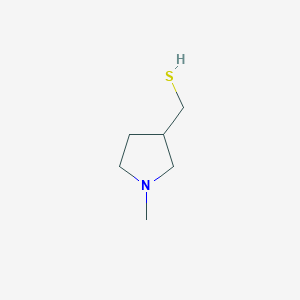


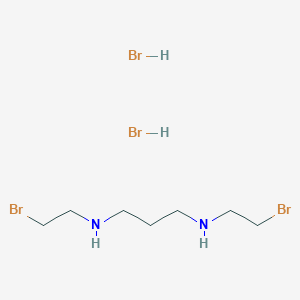
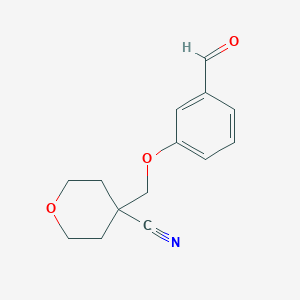

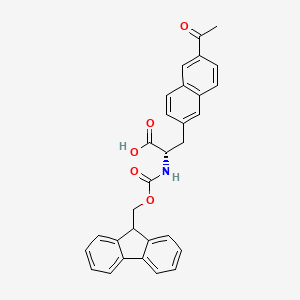
![tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13329043.png)
